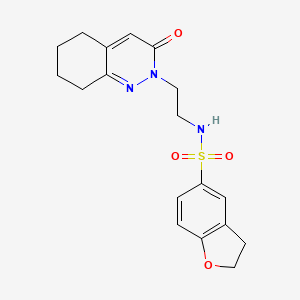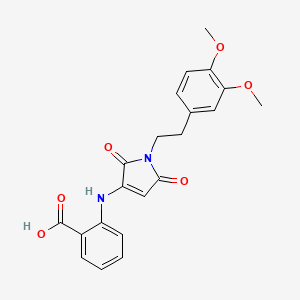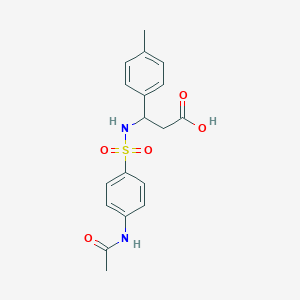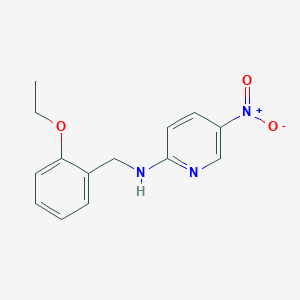
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Screening
The research on sulfonamide compounds, including structures similar to N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, has demonstrated their potential in various scientific applications. A study on the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety has shown these compounds to be effective inhibitors of enzymes like lipoxygenase and moderate inhibitors of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. Additionally, they displayed good antibacterial properties against selected strains, highlighting their potential in medicinal chemistry for drug development (Irshad et al., 2016).
Antimalarial and COVID-19 Applications
Antimalarial sulfonamides have also been investigated for their potential application against COVID-19. Computational calculations and molecular docking studies have identified sulfonamide compounds with significant antimalarial activity, which also demonstrated theoretical promise against SARS-CoV-2 main protease and Spike Glycoprotein. These findings suggest a new avenue for the repurposing of antimalarial sulfonamides in the fight against COVID-19, underlining the versatility and importance of sulfonamide compounds in addressing emerging global health challenges (Fahim & Ismael, 2021).
Antimicrobial and Antiproliferative Properties
Research into N-ethyl-N-methylbenzenesulfonamide derivatives has revealed their effectiveness as antimicrobial and antiproliferative agents, with certain compounds showing significant cytotoxic activity against cancer cell lines. This underscores the potential of sulfonamide derivatives in developing new anticancer therapies, providing a promising path forward in the discovery of novel treatments (El-Gilil, 2019).
Enzymatic Inhibition for Therapeutic Applications
The study of sulfonamides as inhibitors of various enzymes, including carbonic anhydrase and phosphodiesterase, further illustrates the broad spectrum of their potential therapeutic applications. These compounds have shown efficacy in inhibiting enzymes associated with diseases, indicating their value in drug design and development for treating conditions ranging from glaucoma to cancer and beyond (Meanwell et al., 1993).
Propriétés
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-18-12-13-3-1-2-4-16(13)20-21(18)9-8-19-26(23,24)15-5-6-17-14(11-15)7-10-25-17/h5-6,11-12,19H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMUCHBXJKGSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681760.png)

![N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2681762.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2681763.png)
![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2681765.png)
![Ethyl 4-(4-fluorophenyl)-2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2681767.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681770.png)
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681772.png)
![Methyl 2-[6-methyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2681773.png)
![N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2681774.png)


